[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde
Description
Contextualization within Polyaromatic Dicarbaldehyde Chemistry
Polyaromatic dicarbaldehydes are a class of organic compounds characterized by the presence of two aldehyde functional groups attached to a polycyclic aromatic hydrocarbon core. These molecules are of fundamental importance in supramolecular chemistry and materials science due to their ability to participate in a variety of chemical reactions, most notably condensation reactions with amines to form imine bonds. This reactivity is the foundation for the construction of larger, well-defined architectures such as macrocycles, polymers, and porous frameworks.
The terphenyl backbone of [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde provides a rigid and linear scaffold, which is a desirable feature for creating ordered and porous materials. The specific placement of the aldehyde groups at the 2' and 5' positions of the central phenyl ring influences the geometry of the resulting structures, leading to the formation of unique topologies. The versatility of polyaromatic dicarbaldehydes is further enhanced by the ability to modify the aromatic core with various functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the final materials.
Architectural Significance as a Building Block for Extended π-Systems
The structure of this compound is ideally suited for the construction of extended π-systems. The conjugated nature of the terphenyl backbone allows for the delocalization of electrons across the molecule. When this dicarbaldehyde is used as a linker to connect other aromatic units, it facilitates the creation of large, conjugated networks. These extended π-systems are the basis for materials with interesting electronic and optical properties, such as high charge carrier mobility and strong light absorption and emission.
A prime example of the architectural significance of terphenyl dicarbaldehydes is their use in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas. The rigid and directional nature of linkers like this compound and its derivatives is crucial for the formation of highly ordered, crystalline COF structures. The resulting materials possess well-defined pores and channels, making them suitable for applications in gas storage and separation, catalysis, and sensing.
Overview of Research Trajectories Involving Terphenyl Dicarbaldehydes
Research involving terphenyl dicarbaldehydes is largely focused on their application as building blocks for functional organic materials. A significant area of investigation is their use in the synthesis of COFs for a variety of applications. For instance, derivatives of terphenyl dicarbaldehyde have been employed as linkers in COFs designed for photocatalysis. ossila.com The extended π-conjugation and porous nature of these COFs facilitate light harvesting and the diffusion of reactants, leading to enhanced catalytic activity.
Another important research direction is the development of terphenyl-based materials for optoelectronic applications. The inherent photophysical properties of the terphenyl unit, combined with the ability to form extended conjugated systems, make these compounds promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Research in this area often involves the synthesis of various terphenyl dicarbaldehyde derivatives with different substituents to tune their electronic and photophysical properties for specific applications. The table below summarizes some of the key research findings on COFs synthesized from terphenyl dicarbaldehyde derivatives.
| COF Name | Terphenyl Dicarbaldehyde Linker | Application | Key Finding |
| COF-JLU25 | 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | Photocatalysis | High efficiency and reusability in the oxidative hydroxylation of arylboronic acids. ossila.com |
| Py-DMTA-COF | 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | Photocatalysis | Broad substrate applicability and good recyclability for the preparation of thiophosphinates. ossila.com |
| Aminal-linked COFs | [1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde | CO2 Capture & Electrocatalysis | Strong CO2 capture capacity and able to electrocatalyze CO2 to C2H4. ossila.com |
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUMDVCIJOFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1,1 :4 ,1 Terphenyl 2 ,5 Dicarbaldehyde
Oxidation-Based Synthetic Routes to [1,1':4',1'']-Terphenyl-2',5'-dicarbaldehyde
Oxidation of benzylic alcohols or halides is a direct and common method for the preparation of aromatic aldehydes. For [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde, this involves the synthesis of a suitable terphenyl precursor bearing oxidizable functional groups at the 2' and 5' positions.
A primary and reliable route to this compound is the oxidation of its corresponding dialcohol, 2',5'-bis(hydroxymethyl)-[1,1':4',1''-terphenyl]. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its mild nature and high selectivity for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
The precursor, 2',5'-bis(hydroxymethyl)-[1,1':4',1''-terphenyl], can be synthesized from the corresponding 2',5'-dicarboxylate ester via reduction. For instance, dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the dialcohol.
The subsequent oxidation with PCC is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. The PCC is added to a solution of the dialcohol, often with a buffer like sodium acetate (B1210297) to prevent the reaction medium from becoming too acidic, which could lead to side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the chromium byproducts are removed by filtration through a pad of silica (B1680970) gel or celite.
Table 1: PCC Oxidation of 2',5'-bis(hydroxymethyl)-[1,1':4',1''-terphenyl]
| Parameter | Details |
| Starting Material | 2',5'-bis(hydroxymethyl)-[1,1':4',1''-terphenyl] |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | >2 equivalents of PCC per mole of dialcohol |
| Temperature | Room Temperature |
| Typical Yield | Moderate to High |
| Work-up | Filtration through silica/celite, solvent evaporation |
Besides PCC, other oxidative methods can be employed to convert benzylic functional groups into aldehydes. These are particularly useful when starting from precursors like bis(halomethyl) derivatives. The Kornblum oxidation and the Sommelet reaction are two such classical methods.
The Kornblum oxidation provides a pathway to convert benzylic halides, such as 2',5'-bis(bromomethyl)-[1,1':4',1''-terphenyl], to the desired dialdehyde (B1249045) using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The reaction typically involves heating the halide in DMSO, often with a mild base like sodium bicarbonate, to facilitate the elimination step.
The Sommelet reaction is another method for the conversion of benzylic halides to aldehydes. This reaction uses hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt with the benzylic halide. Subsequent hydrolysis of this salt under acidic conditions (Sonn-Müller modification) or by steam distillation yields the aldehyde. This method can be effective for the difunctionalization of the terphenyl precursor.
Precursor Design and Derivatization Strategies
The synthesis of the target dicarbaldehyde is heavily dependent on the successful preparation of appropriately substituted p-terphenyl (B122091) precursors. Common strategies involve building the terphenyl framework via cross-coupling reactions or functionalizing a pre-existing terphenyl core.
A versatile approach begins with a dihalogenated p-terphenyl, such as 2',5'-dibromo-[1,1':4',1''-terphenyl]. This intermediate can be synthesized via Suzuki or Negishi cross-coupling reactions between 1,4-dibromo-2,5-diiodobenzene (B1312432) and two equivalents of phenylboronic acid or an organozinc reagent, respectively.
Once the 2',5'-dihalo-[1,1':4',1''-terphenyl] is obtained, the aldehyde groups can be introduced through several methods:
Halogen-Metal Exchange followed by Formylation: The dihalo-terphenyl can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate a dilithiated intermediate. This reactive species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to yield the dicarbaldehyde after acidic workup.
Palladium-Catalyzed Formylation: Modern cross-coupling methods allow for the direct formylation of aryl halides. Using a palladium catalyst, a suitable ligand, and a source of carbon monoxide (e.g., formic acid or a CO gas stream), the halogenated positions can be converted directly to aldehyde groups.
An alternative strategy involves the synthesis of a dialkylated terphenyl, followed by functional group interconversion to the desired aldehydes. A key precursor for this route is 2',5'-dimethyl-[1,1':4',1''-terphenyl]. This compound can be prepared by the coupling of 2,5-dimethyl-1,4-phenylenediboronic acid with two equivalents of a halobenzene or via the coupling of a 1,4-dihalo-2,5-dimethylbenzene with phenylboronic acid.
The conversion of the dimethyl precursor to the dicarbaldehyde proceeds in two main steps:
Benzylic Halogenation: The methyl groups of 2',5'-dimethyl-[1,1':4',1''-terphenyl] are susceptible to free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a solvent like carbon tetrachloride leads to the formation of 2',5'-bis(bromomethyl)-[1,1':4',1''-terphenyl]. psu.edu
Oxidation of the Benzylic Halide: The resulting bis(bromomethyl) compound can then be oxidized to this compound using one of the methods described in section 2.1.2, such as the Kornblum or Sommelet oxidation. psu.edu
Table 2: Synthesis via Dimethyl Precursor
| Step | Reaction | Reagents | Product |
| 1 | Synthesis of Dimethyl Precursor | 1,4-Dihalo-2,5-dimethylbenzene + Phenylboronic Acid (Suzuki Coupling) | 2',5'-Dimethyl-[1,1':4',1''-terphenyl] |
| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2',5'-Bis(bromomethyl)-[1,1':4',1''-terphenyl] |
| 3 | Oxidation | DMSO (Kornblum) or Hexamine (Sommelet) | This compound |
Mechanistic Insights into Aldehyde Formation and Stability in Terphenyl Systems
The formation of the aldehyde groups on the terphenyl framework is intrinsically linked to the chosen synthetic methodology. In the case of the Suzuki-Miyaura coupling, the aldehyde functionalities are pre-installed on one of the coupling partners, and the mechanism of the coupling reaction itself does not involve the formation of the C-H bond of the aldehyde. The stability of these aldehyde groups during the coupling reaction is crucial, and appropriate protecting group strategies may be employed if necessary, although the aldehyde group is generally stable under the conditions of many cross-coupling reactions.
When considering direct formylation methods like the Vilsmeier-Haack reaction, the mechanism involves the electrophilic attack of the Vilsmeier reagent on the central phenyl ring of the terphenyl system. The stability of the resulting intermediate sigma complex, and thus the regioselectivity of the reaction, is influenced by both electronic and steric factors. The phenyl substituents on the central ring are ortho, para-directing; however, the steric hindrance at the ortho positions (2', 3', 5', and 6') is significant. This steric congestion plays a critical role in determining the final substitution pattern.
The stability of the final this compound molecule is a subject of interest due to the steric interactions between the aldehyde groups and the adjacent phenyl rings. The ortho-positioning of the aldehyde groups forces a twisted conformation of the terphenyl backbone to minimize steric strain. This conformational arrangement can influence the electronic properties and reactivity of the molecule. The stability of the aldehyde groups themselves is generally high in aromatic systems. However, their reactivity can be influenced by the electronic nature of the terphenyl scaffold and the steric hindrance around the formyl groups.
Below is a table summarizing key aspects of the synthetic methodologies and mechanistic considerations:
| Aspect | Suzuki-Miyaura Coupling | Vilsmeier-Haack Formylation |
| Precursors | Dihalo-terphenyl and formylphenylboronic acid (or vice versa) | p-Terphenyl |
| Aldehyde Introduction | Pre-installed on a precursor | Direct formylation of the terphenyl core |
| Key Mechanistic Step | Palladium-catalyzed cross-coupling | Electrophilic aromatic substitution |
| Regioselectivity Control | Determined by the structure of the precursors | Influenced by electronic and steric directing effects of the phenyl substituents |
| Aldehyde Stability | Generally stable under reaction conditions | Aldehyde group is formed in the reaction |
Applications in Advanced Macrocyclic and Supramolecular Chemistry
Utilization as a Key Building Block for Expanded Porphyrin Analogues
Expanded porphyrins, which are larger analogues of naturally occurring porphyrins, have garnered considerable attention due to their unique electronic, optical, and coordination properties. The incorporation of rigid, bulky moieties like the terphenyl unit can significantly influence the structure and characteristics of these macrocycles.
Synthesis of Calixphyrin Derivatives via Condensation Reactions
While direct synthesis of calixphyrin derivatives using [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde is not extensively documented in readily available literature, the general synthetic strategies for calixphyrins involve the acid-catalyzed condensation of a di- or tri-pyrrolic precursor with a dialdehyde (B1249045). The rigid and sterically demanding nature of the this compound unit would be expected to impart significant conformational constraints on the resulting macrocycle. The synthesis of novel expanded calixphyrins has been reported, highlighting the versatility of condensation reactions in creating these complex structures. nih.gov
Incorporation into Decaphyrins and Other Macrocyclic Frameworks
The synthesis of larger expanded porphyrins, such as decaphyrins, often employs building blocks that can span a significant distance within the macrocyclic framework. Terphenyl units, in general, have been successfully incorporated into decaphyrin structures. nih.gov For instance, a 1,4-phenylene-incorporated decaphyrin has been rationally designed and synthesized, demonstrating the feasibility of integrating aromatic spacers into these large macrocycles. nih.gov Although specific examples detailing the use of the 2',5'-dicarbaldehyde isomer are scarce, its structural parameters suggest its potential as a linker in the modular synthesis of such large, conjugated systems. The synthesis of various macrocycles containing p,p'-terphenyl units has been achieved, showcasing the utility of these rigid building blocks in constructing complex cyclic architectures. lew.roresearchgate.net
Influence on Macrocyclic Conformation and Aromaticity
The incorporation of a terphenyl unit into a macrocyclic framework, such as an expanded porphyrin, is known to have a profound impact on its three-dimensional structure and electronic properties. The rigid nature of the terphenyl linker can restrict the conformational flexibility of the macrocycle, leading to more defined and predictable shapes. lew.rod-nb.infochemrxiv.org This rigidity can influence the planarity of the macrocycle, which in turn affects its aromaticity.
Table 1: Influence of Terphenyl Moieties on Macrocycle Properties
| Property | Influence of Terphenyl Unit | Rationale |
| Conformation | Increased rigidity, pre-organization of structure. | The sterically demanding and rigid nature of the terphenyl backbone restricts bond rotation. lew.rod-nb.infochemrxiv.org |
| Aromaticity | Modulation of the global π-conjugation pathway. | The dihedral angles between the phenyl rings of the terphenyl unit can affect the overall planarity and electronic communication within the macrocycle. rsc.orgresearchgate.net |
| Binding Properties | Creation of defined cavities for host-guest interactions. | The rigid framework can form well-defined binding pockets for ions or small molecules. |
Role in Supramolecular Self-Assembly
The precise geometry and reactive functional groups of this compound make it an excellent candidate for the bottom-up construction of ordered, porous materials through supramolecular self-assembly.
Formation of Porous Organic Frameworks (POFs)
Porous organic frameworks (POFs) are a broad class of materials characterized by their high surface areas and porous structures. bohrium.comrsc.org Unlike their crystalline counterparts (COFs), POFs can be amorphous. nih.gov The synthesis of amorphous porous organic polymers often involves condensation reactions that lead to highly cross-linked, disordered networks. nih.gov The reaction of this compound with various amine linkers under conditions that favor rapid, irreversible bond formation can lead to the production of amorphous porous organic polymers. These materials still exhibit high thermal stability and permanent porosity, making them useful for applications such as gas adsorption and separation. rsc.orgbohrium.com
Construction of Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a subclass of porous organic polymers distinguished by their crystalline nature. The synthesis of COFs relies on reversible bond formation, which allows for error-correction and the formation of highly ordered, periodic structures. mdpi.comnih.gov The condensation of aldehydes with amines to form imine linkages is a common and effective method for constructing stable COFs. nih.govacs.orgresearchgate.net
This compound has been utilized as a linear or "V"-shaped building block in the synthesis of 2D COFs. When reacted with multitopic amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene, under solvothermal conditions, it can form crystalline, porous frameworks with predictable topologies. The rigid terphenyl backbone helps to ensure the formation of a robust and porous network.
Table 2: Comparison of POFs and COFs derived from Terphenyl Dicarbaldehydes
| Feature | Porous Organic Frameworks (POFs) | Covalent Organic Frameworks (COFs) |
| Structure | Typically amorphous, disordered network. nih.gov | Crystalline, ordered, periodic structure. mdpi.com |
| Synthesis | Often rapid, irreversible reactions. | Reversible reactions allowing for error correction. nih.gov |
| Linkages | Primarily strong covalent bonds (e.g., imine). | Reversible covalent bonds (e.g., imine, boronate ester). nih.gov |
| Applications | Gas storage/separation, catalysis. rsc.orgbohrium.com | Gas storage/separation, catalysis, sensing, optoelectronics. mdpi.com |
Design of Metal-Organic Frameworks (MOFs) as Linkers
There is a notable lack of specific studies detailing the use of this compound as a primary linker in the synthesis of Metal-Organic Frameworks. In contrast, the dicarboxylic acid derivative, [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, and its functionalized versions are widely employed. These dicarboxylate linkers coordinate with metal ions to form robust, porous frameworks with applications in gas storage and catalysis. For instance, derivatives such as 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid have been used to construct Zn(II) and Cu(II) MOFs. researchgate.net Similarly, 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid serves as a rigid linker for MOFs with potential in carbon dioxide storage and separation. ossila.com
While aldehydes can participate in coordination chemistry, the vast majority of terphenyl-based MOFs utilize the more common carboxylate functionalities for metal binding.
Generation of Self-Assembled Supramolecular Nanostructures (e.g., Nanotubes)
Currently, there is no specific information available in the scientific literature describing the self-assembly of this compound into supramolecular nanostructures such as nanotubes. The principles of supramolecular chemistry suggest that molecules with defined shapes and directional interaction points can form ordered aggregates. However, detailed studies on the self-assembly behavior of this particular dicarbaldehyde are not presently available.
Host-Guest Chemistry and Molecular Recognition Phenomena
The potential of this compound to act as a host molecule or participate in molecular recognition events has not been a significant focus of published research.
Selective Anion Complexation (e.g., Fluoride)
There are no available scientific reports that specifically investigate the use of this compound for selective anion complexation, including the binding of fluoride (B91410) ions. Research in anion recognition typically involves host molecules with specific functionalities designed to interact with anions, such as hydrogen bond donors or Lewis acidic sites. The dicarbaldehyde functionality is not commonly employed for this purpose.
Integration into Functional Organic Materials
Development of Organic Optoelectronic Materials
The extended π-conjugation inherent in the terphenyl backbone, coupled with the reactive aldehyde functionalities, makes [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde a molecule of interest in the synthesis of novel organic materials with tailored optoelectronic properties.
Luminescent and Tenebrescent Compound Development
Scientific literature lacks specific studies on the inherent luminescent or tenebrescent properties of this compound itself. However, the broader class of terphenyl derivatives is known for its photophysical properties. The emission characteristics of terphenyls are highly dependent on the substitution pattern and the nature of the functional groups. For instance, theoretical studies on functionalized p-terphenyls have shown that substitutions can significantly affect excitation energies and fluorescence lifetimes. Asymmetric substitutions, in particular, can introduce charge-transfer character into the excited state. chemrxiv.orgchemrxiv.org
The photophysical properties of different terphenyl isomers also vary significantly. For example, p-terphenyl (B122091) generally exhibits stronger fluorescence compared to its ortho- and meta-isomers due to greater conjugation. chemrxiv.org While no specific data is available for this compound, it is plausible that its derivatives could be designed to exhibit interesting luminescent behaviors. Tenebrescence, the reversible photochromism, has not been reported for this compound.
Table 1: Photophysical Properties of Selected Terphenyl Derivatives (Illustrative)
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| p-Terphenyl | 277 | 342 | 0.93 | General Literature |
| Substituted p-Terphenyl | Varies | Varies | Varies | chemrxiv.org |
No experimental data is available in the reviewed literature for the target compound.
Precursor for π-Extended Systems and Nanographenes
The synthesis of nanographenes and other π-extended systems from polyphenylene precursors is a significant area of research in materials science. researchgate.netchemistryviews.org Terphenyl systems, including those with reactive functional groups like aldehydes, are valuable precursors in this context. The Scholl reaction, a key method for creating larger polycyclic aromatic hydrocarbons, often utilizes such precursors. chemistryviews.org
While direct examples of using this compound for nanographene synthesis are not documented, related terphenyl derivatives have been successfully employed. For instance, alkyne benzannulation reactions of para-, meta-, and ortho-terphenyl systems have been used to generate nanographenes. mdpi.com The aldehyde functionalities of this compound could potentially be converted to other reactive groups, such as alkynes, to facilitate similar cyclization reactions. The specific substitution pattern of the aldehyde groups on the central ring would influence the final structure of the resulting nanographene.
Design of Chemosensing Platforms
The aldehyde groups of this compound are highly reactive and can readily undergo condensation reactions, particularly with amines, to form Schiff bases. This reactivity is the foundation for its potential application in the design of chemosensors.
Selective Cation Detection (e.g., Fe(III))
There is no available research that specifically demonstrates the use of this compound for the selective detection of Fe(III) ions. However, the formation of Schiff base ligands from aromatic aldehydes is a widely used strategy for creating chemosensors for various metal ions, including Fe(III). nih.govscispace.comresearchgate.netnih.gov These Schiff base ligands can coordinate with metal ions, leading to a detectable change in their photophysical properties, such as fluorescence quenching or enhancement.
For example, Schiff base derivatives containing triphenylamine and indole fluorophores have been shown to act as "turn-off" fluorescence sensors for Fe(III). scispace.com It is conceivable that a Schiff base synthesized from this compound and a suitable amine could exhibit selectivity towards Fe(III), but this remains to be experimentally verified.
Table 2: Examples of Schiff Base Chemosensors for Fe(III) Detection (Illustrative)
| Schiff Base Ligand | Detection Method | Limit of Detection | Reference |
|---|---|---|---|
| Triphenylamine-indole derivative | Fluorescence Turn-Off | 3.37 x 10⁻⁶ M | scispace.com |
| Pyridine-based derivative | Fluorescence Quenching | 1.64 x 10⁻⁶ M | nih.gov |
| Chromone-based derivative | Colorimetric | 2.065 x 10⁻⁵ M | nih.gov |
No experimental data is available in the reviewed literature for a chemosensor based on the target compound.
Optical Sensing Mechanisms
While direct studies on the optical sensing capabilities of pristine polymers derived solely from this compound are not extensively documented, the inherent photoluminescent properties of the terphenyl unit and the versatile reactivity of the dicarbaldehyde functionality make it a promising candidate for the development of chemosensors. The sensing mechanisms in such materials are typically governed by interactions between the analyte and the material's electronically active framework. These interactions can modulate the electronic states of the material, leading to observable changes in its optical properties, such as fluorescence quenching or enhancement, or a shift in emission wavelength.
The terphenyl core itself can exhibit fluorescence, and its emission properties can be sensitive to the local environment. The incorporation of this unit into a larger polymeric structure can lead to materials where the fluorescence is influenced by the presence of specific analytes. For instance, the porous nature of polymers synthesized from this dicarbaldehyde can allow for the inclusion of guest molecules. If these guest molecules are electron-donating or electron-withdrawing, they can interact with the electron-rich terphenyl units, leading to a change in the fluorescence of the material. This forms the basis for the detection of various analytes.
The general mechanisms for optical sensing in polymers derived from aromatic dicarbaldehydes often involve:
Photoinduced Electron Transfer (PET): In the absence of an analyte, a non-emissive state may be favored due to electron transfer between a recognition unit and the fluorophore. Upon binding of the analyte to the recognition unit, this electron transfer process can be inhibited, leading to an increase in fluorescence ("turn-on" sensing).
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The presence of an analyte can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a change in the observed fluorescence.
Aggregation-Induced Emission (AIE): Some fluorophores are non-emissive in solution but become highly fluorescent upon aggregation. Polymers incorporating such units can be designed to aggregate or disaggregate in the presence of an analyte, leading to a significant change in their fluorescence.
While specific examples for this compound are still emerging, the foundational principles of optical sensing are readily applicable to polymers derived from it, highlighting its potential in the development of next-generation sensory materials.
Polymeric Materials Synthesis
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymeric materials. The aldehyde groups can readily participate in a range of polymerization reactions, most notably condensation reactions with amines to form Schiff bases. This reactivity is central to its use in creating both porous and conjugated polymers.
Incorporation into Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. This compound and its derivatives are increasingly being utilized as building blocks for a specific type of POP known as Covalent Organic Frameworks (COFs). COFs are crystalline POPs with a well-defined porous structure, constructed from organic monomers linked by strong covalent bonds.
The rigid and linear geometry of the terphenyl dicarbaldehyde linker is particularly advantageous for the construction of ordered, porous networks. When co-polymerized with multi-amine linkers, such as those with three or four amine groups, it can form two-dimensional (2D) or three-dimensional (3D) crystalline frameworks. The primary reaction for the formation of these COFs is the Schiff base condensation between the aldehyde groups of the terphenyl monomer and the amine groups of the co-monomer. This reaction is reversible, which allows for error correction during the synthesis process, leading to the formation of highly crystalline materials.
For example, a derivative, 2',5'-dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde, serves as a linear ligand linker for COFs. ossila.com The methoxy groups can influence the electronic properties and stacking of the resulting framework. These COFs can be designed to have specific pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis.
The general synthetic approach for incorporating this compound into a COF involves reacting it with a complementary amine linker under solvothermal conditions. The choice of solvent, temperature, and reaction time are critical parameters that influence the crystallinity and porosity of the final material.
Table 1: Examples of Terphenyl-based Linkers in COF Synthesis
| Terphenyl Linker | Co-monomer(s) | Resulting COF Type | Potential Application |
| [1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | 4,4′,4″,4′″-ethene(1,1,2,2-tetrayl)tetraaniline | 2D COF | Gas separation |
| 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | 1,3,6,8-Tetrakis(4-aminophenyl)pyrene | Electron-rich COF | Photocatalysis ossila.com |
| [1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde | Amines | Highly cross-linked COFs | Gas capture |
This table is interactive. Click on the headers to sort the data.
Formation of Conjugated Polymers
The extended π-system of the terphenyl unit makes this compound an attractive monomer for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and gives rise to interesting electronic and optical properties.
The formation of conjugated polymers from this dicarbaldehyde can be achieved through various polymerization reactions that create conjugated linkages between the monomer units. One of the most common methods is, again, the Schiff base condensation with aromatic diamines. The resulting poly(azomethine)s, or polyimines, have a fully conjugated backbone containing C=N double bonds. These polymers can exhibit properties such as electrical conductivity, electroluminescence, and nonlinear optical activity.
The properties of the resulting conjugated polymer can be tuned by carefully selecting the aromatic diamine co-monomer. For example, using a more electron-rich or electron-deficient diamine can alter the bandgap of the polymer, thereby changing its absorption and emission characteristics.
Furthermore, the terphenyl dicarbaldehyde can participate in other polymerization reactions, such as the Wittig reaction or Knoevenagel condensation, with appropriate co-monomers to yield conjugated polymers with different linking groups, such as vinylene or cyano-vinylene units. These variations in the polymer backbone can have a significant impact on the material's properties and potential applications.
A study on p-terphenyl-based copolymers demonstrated that the inclusion of the terphenyl group enhances the thermal and optical properties of the materials. figshare.com While the fluorescence intensity increased with higher p-terphenyl content in the liquid state, it decreased in the solid state due to aggregation-caused quenching. figshare.com This highlights the importance of controlling the morphology, for instance by producing nanofiber membranes, to maintain stable fluorescence in the solid state. figshare.com
The synthesis of conjugated polymers from this compound opens up possibilities for their use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Coordination Chemistry of 1,1 :4 ,1 Terphenyl 2 ,5 Dicarbaldehyde Derivatives
Formation of Metal Complexes with Derived Ligands
The dialdehyde (B1249045) [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde serves as a versatile building block for a variety of ligands capable of forming stable complexes with metal ions. The most common synthetic route involves the condensation of the dicarbaldehyde with diamines to form Schiff base macrocycles. These macrocyclic ligands possess multiple donor atoms, typically nitrogen, which can coordinate to a central metal ion. The rigid terphenyl unit enforces a specific geometry on the resulting ligand, influencing the coordination environment of the metal center.
Macrocyclic Schiff base ligands derived from the condensation of dicarbaldehydes and diamines are well-known for their ability to form stable complexes with transition metals, including copper(II). While direct studies on macrocycles from this compound are not extensively documented, the principles of complexation can be inferred from similar systems. The reaction of a terphenyl-based dicarbaldehyde with an α,ω-alkanediamine in the presence of a copper(II) salt can lead to a [2+2] macrocyclic complex, where two dicarbaldehyde units and two diamine units cyclize around the metal ion.
Table 1: General Characteristics of Copper(II) Macrocyclic Complexes
| Feature | Description |
|---|---|
| Coordination Geometry | Typically square planar or distorted square planar |
| Donor Atoms | Imine nitrogen atoms from the Schiff base ligand |
| Ligand Type | Macrocyclic Schiff base |
| Key Structural Unit | [1,1':4',1'']-Terphenyl |
| Expected Properties | High thermal stability, distinct electronic spectra |
Expanded porphyrins are synthetic analogues of naturally occurring porphyrins that contain more than four pyrrole (B145914) rings in their macrocyclic structure. The incorporation of aromatic units like terphenyl into the porphyrin framework can lead to novel macrocycles with unique coordination properties. Ligands derived from this compound can be used to synthesize terphenyl-embedded expanded carbaporphyrinoids. indianchemicalsociety.comnih.gov
These expanded macrocycles can act as ligands for transition metals, including rhodium(I). The rhodium(I) ion can be coordinated within the core of the terphenyl-containing macrocycle, stabilized by the nitrogen and carbon donor atoms of the porphyrinoid framework. nih.gov The coordination of rhodium(I) to such ligands can lead to complexes with potential applications in catalysis, given the known catalytic activity of rhodium complexes. rsc.orgresearchgate.net The terphenyl unit in these expanded porphyrin analogues plays a crucial role in defining the shape and rigidity of the macrocycle, which in turn influences the coordination environment and reactivity of the rhodium center. indianchemicalsociety.comacs.org
Table 2: Features of Rhodium(I) Complexes with Terphenyl-Embedded Porphyrin Analogues
| Feature | Description |
|---|---|
| Ligand Type | Expanded porphyrin analogue containing a terphenyl unit |
| Metal Ion | Rhodium(I) |
| Coordination Core | Mixed N,C-donor environment within the macrocycle |
| Potential Applications | Homogeneous catalysis |
| Structural Influence | The terphenyl unit provides rigidity and steric bulk |
Ligand Design Principles for Specific Metal Ion Coordination
The design of ligands based on the this compound framework for specific metal ion coordination is guided by several principles of coordination chemistry. The rigid terphenyl backbone provides a pre-organized structure, which can reduce the entropic penalty of complexation and enhance the stability of the resulting metal complexes.
The choice of the diamine used in the Schiff base condensation is a critical design element. The length and flexibility of the diamine chain will determine the size of the macrocyclic cavity and the "bite angle" of the coordinating nitrogen atoms. This allows for the tuning of the ligand to selectively bind metal ions based on their preferred coordination number and ionic radius. For instance, shorter, more rigid diamines will create smaller cavities suitable for smaller metal ions, while longer, more flexible diamines can encapsulate larger metal ions.
Furthermore, the electronic properties of the terphenyl unit and any substituents on it can influence the electron-donating ability of the ligand and, consequently, the stability and reactivity of the metal complex. The steric bulk of the terphenyl groups can also be exploited to create specific binding pockets and to control the access of substrates to the metal center in catalytic applications.
Spectroscopic Analysis of Metal-Ligand Interactions
The interaction between metal ions and ligands derived from this compound can be studied using various spectroscopic techniques. These methods provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex.
Infrared (IR) Spectroscopy: A key indicator of Schiff base formation and coordination is the stretching frequency of the imine (C=N) bond. In the free ligand, this band typically appears in the region of 1620-1650 cm⁻¹. Upon coordination to a metal ion like copper(II), this band often shifts to a lower frequency, indicating the donation of electron density from the imine nitrogen to the metal center. jetir.org The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. acs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of copper(II) complexes with Schiff base ligands are characterized by both ligand-based transitions and d-d transitions of the metal ion. Ligand-based π-π* and n-π* transitions are typically observed in the UV region. In the visible region, a broad, weak absorption band corresponding to the d-d transitions of the square planar copper(II) center is often observed between 500 and 700 nm. bch.ronih.gov The position and intensity of this band can provide information about the geometry of the coordination sphere. For rhodium(I) complexes of expanded porphyrin analogues, the UV-Vis spectra are typically dominated by intense Soret-like and Q-like bands characteristic of porphyrinoid systems, which are sensitive to metalation and the electronic environment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or certain Rh(I) species, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts of the protons on the ligand will change upon coordination to the metal ion. nih.govacs.org Protons near the coordination site, such as the imine protons, often show significant downfield shifts. In the case of rhodium(I) complexes, ¹⁰³Rh NMR can be used, although it is often studied indirectly through its coupling to other nuclei like ¹H, ¹³C, or ³¹P. huji.ac.il The large chemical shift range of ¹⁰³Rh makes it very sensitive to the coordination environment. huji.ac.il
Table 3: Spectroscopic Signatures of Metal-Ligand Interactions
| Spectroscopic Technique | Key Observable | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) frequency | Confirmation of imine nitrogen coordination |
| New bands in far-IR | Evidence of M-N and M-O bonds | |
| UV-Vis Spectroscopy | d-d transition bands (for Cu(II)) | Information on coordination geometry |
| Soret and Q-bands (for Rh(I)-porphyrinoids) | Characterization of the porphyrinoid electronic structure | |
| NMR Spectroscopy | Changes in proton chemical shifts | Elucidation of solution-state structure |
| ¹⁰³Rh chemical shifts | Probing the rhodium coordination environment |
Theoretical and Computational Investigations
Electronic Structure Calculations of [1,1':4',1'']-Terphenyl-2',5'-dicarbaldehyde and its Derivatives
Computational studies on terphenyl derivatives, such as fluorinated terphenyl dicarboxylic acids, have utilized DFT to determine their optimized geometries and electronic properties. hhu.de These calculations reveal how substituents on the terphenyl core can modify the planarity of the molecule and the distribution of electron density. For instance, functionalization of the terphenyl backbone can alter the dihedral angles between the phenyl rings, which in turn tunes the electronic communication across the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comsemanticscholar.org A small gap generally implies higher reactivity and easier electronic excitation.
For conjugated molecules like [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde, the HOMO is typically distributed along the π-conjugated terphenyl backbone, while the LUMO is often localized more towards the electron-accepting aldehyde groups. This distribution facilitates electronic transitions with charge-transfer character.
Theoretical calculations on similar donor-acceptor systems provide insight into how these energy levels can be tuned. In a series of carbazole-based donor-acceptor-donor compounds, DFT calculations showed that the HOMO-LUMO gap could be selectively adjusted by modifying the acceptor group and the connecting π-bridge. nankai.edu.cn The calculated gaps were in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn Similarly, studies on meta-terphenyl linked dyads demonstrated that the LUMO energy levels decreased with increasing electron-accepting ability of the acceptor unit, directly impacting the energy gap. nih.gov
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
The structure of this compound, with its electron-rich terphenyl core and electron-withdrawing aldehyde groups, suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. In this process, an electron is promoted from a HOMO, largely located on the terphenyl donor unit, to a LUMO, concentrated on the aldehyde acceptor units.
Studies on related systems confirm this behavior. A series of meta-terphenyl linked donor-π-acceptor dyads exhibited ICT characteristics, which were observed through photoluminescence spectroscopy and Lippert-Mataga plots. nih.govrsc.org It was found that while the ground-state ICT was influenced by steric factors due to the non-linear linkage, the excited-state ICT was controlled by the electron-accepting strength of the acceptor group. nih.govrsc.org Computational studies on these dyads showed that the HOMO was primarily located on the donor moiety, while the LUMO was localized on the acceptor, confirming that charge transfer occurs from donor to acceptor in the excited state. nih.gov
Furthermore, computational investigations of other complex aromatic systems, such as diphosphanyl-substituted diborapentacenes, have revealed that pronounced light-induced charge transfer can significantly impact the molecule's reactivity, for instance, making it prone to photooxidation. nih.gov This highlights how computational analysis can predict reactivity changes driven by charge-transfer phenomena.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a valuable tool for predicting the reactivity of molecules and exploring potential reaction pathways. The HOMO-LUMO energy gap is a primary indicator; a smaller gap suggests higher reactivity. semanticscholar.org The distribution of these frontier orbitals and the molecular electrostatic potential (MEP) map can identify the most probable sites for electrophilic and nucleophilic attack.
For this compound, the aldehyde functional groups are the primary reactive centers. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its extensive use as a monomer in the synthesis of polymers, macrocycles, and frameworks through condensation reactions. For example, it undergoes imine condensation with amine-containing molecules to form COFs. mdpi.com Computational models can be used to simulate these reaction pathways, calculate activation energies, and predict the stability of transition states and products, thereby providing a theoretical basis for experimentally observed regioselectivity and reactivity.
Modeling of Spectroscopic Properties (e.g., Absorption and Emission)
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to model the spectroscopic properties of organic molecules. rochester.edu These calculations can predict UV-visible absorption and emission spectra by determining the energies of electronic transitions between the ground state and various excited states.
For a conjugated molecule like this compound, the lowest energy absorption band in its UV-Vis spectrum typically corresponds to the HOMO→LUMO transition. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of this transition, which relates to the intensity of the absorption.
A study on a different terphenyl-based compound, ethyl-4″-chloro-5′-hydroxy-[1,1′:3′,1″-terphenyl]-4′-carboxylate (EHCMT), successfully used DFT and TD-DFT to validate experimental spectroscopic results. researchgate.net This approach allows for the assignment of specific electronic transitions to the observed spectral features. By modeling how structural modifications (e.g., changing substituents or altering planarity) affect the calculated spectra, researchers can rationally design molecules with desired optical properties, such as specific absorption or emission wavelengths.
Aromaticity and Anti-aromaticity Studies in Derived Conjugated Systems
While the terphenyl core itself is composed of aromatic rings, the concept of aromaticity becomes more complex in larger conjugated systems derived from it. When this dicarbaldehyde is used as a building block for macrocycles or extended two-dimensional sheets like COFs, the resulting larger conjugated circuits can exhibit unique electronic properties. Computational methods can be used to assess the aromaticity of these derived systems by calculating various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a quantitative measure of the degree of aromaticity or anti-aromaticity in specific rings within a larger structure, offering insight into the electronic delocalization and stability of the derived conjugated systems. libretexts.org
Molecular Dynamics Simulations for Supramolecular Assemblies
This compound is a rigid and linear building block, making it ideal for constructing well-defined supramolecular assemblies such as COFs and Metal-Organic Frameworks (MOFs). mdpi.com While quantum mechanics is used to study the properties of the individual molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of these large, extended structures.
MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes of supramolecular assemblies. For COFs constructed from terphenyl-based linkers, MD can be used to study:
Structural Stability: Assessing the thermal and mechanical stability of the framework.
Framework Dynamics: Investigating the flexibility of the framework, including phenomena like "breathing" or guest-induced structural changes. A study on COF-300 revealed significant crystal contraction and expansion depending on the included guest molecules, a dynamic process that can be resolved at the molecular level using simulations. berkeley.edu
Host-Guest Interactions: Modeling the diffusion and binding of guest molecules within the pores of the COF, which is crucial for applications in gas storage and separation.
Thermal Properties: Predicting thermal conductivity through non-equilibrium MD simulations, which is important for thermal management applications. figshare.com
These simulations provide a crucial link between the molecular design of the building block and the macroscopic properties and functions of the resulting supramolecular material.
Advanced Characterization Techniques for 1,1 :4 ,1 Terphenyl 2 ,5 Dicarbaldehyde and Its Assemblies
Spectroscopic Methods for Structural Elucidation of Complex Adducts
Spectroscopic techniques are paramount in determining the connectivity and electronic environment of [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde in both its monomeric form and within larger, more complex adducts.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In the ¹H NMR spectrum of derivatives of this compound, the aromatic protons typically appear as a series of multiplets in the downfield region, characteristic of terphenyl systems. The aldehyde protons are highly deshielded and resonate at a significantly downfield chemical shift. For instance, in a closely related cyano-substituted oligo(p-phenylene vinylene) derived from [1,1':4',1'']-terphenyl-2',5'-dicarbaldehyde, the protons on the central phenyl ring and the end phenyl rings of the terphenyl unit show distinct signals. rsc.org A single peak at 8.27 ppm is attributed to the protons on the vinyl bonds, while signals at 7.57 ppm and 7.59 ppm correspond to the protons on the central and end phenyl rings, respectively. rsc.org
Table 1: Representative ¹H NMR Spectral Data for a Derivative of [1,1':4',1'']-Terphenyl-2',5'-dicarbaldehyde
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Vinyl Protons | 8.27 | s |
| Central Phenyl Protons | 7.57 | s |
| End Phenyl Protons | 7.59 | d |
Note: Data is for a cyano-substituted derivative and serves as a representative example. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbons of the aldehyde groups are typically observed at the most downfield region of the spectrum. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern of the terphenyl core.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound and its adducts. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. This is particularly crucial when dealing with complex assemblies or reaction products where multiple components may be present. For example, the molecular formula of a dimethyl-substituted derivative, 4,4''-dimethyl-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde, is confirmed as C22H18O2. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrational modes of a molecule. For this compound, these techniques are particularly useful for identifying the characteristic functional groups.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and intermolecular interactions. The spectrum also displays characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations within the phenyl rings (around 1400-1600 cm⁻¹).
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The symmetric stretching of the aromatic rings often gives rise to strong Raman signals. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, which can be used to monitor changes upon formation of adducts or assemblies.
Table 2: Characteristic Vibrational Frequencies for [1,1':4',1'']-Terphenyl-2',5'-dicarbaldehyde
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Aldehyde C=O Stretch | 1680 - 1700 | 1680 - 1700 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Diffraction Techniques for Solid-State Structure Analysis
Diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on packing, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction of Derivatives and Assemblies
The aldehyde functionalities of this compound are expected to direct the formation of specific intermolecular interactions, such as hydrogen bonds (with suitable donors) and dipole-dipole interactions, which can be definitively characterized by single-crystal X-ray diffraction.
Powder X-ray Diffraction for Bulk Materials
Powder X-ray Diffraction (PXRD) is a powerful technique for the analysis of polycrystalline or bulk materials. It is particularly useful for confirming the phase purity of a synthesized batch of this compound or its assembled materials. The resulting diffraction pattern is a fingerprint of the crystalline phase. By comparing the experimental PXRD pattern with a pattern calculated from single-crystal X-ray diffraction data, the bulk purity of the sample can be confirmed. umich.edu
PXRD is also instrumental in studying the formation of new crystalline phases upon assembly or reaction. Changes in the diffraction pattern, such as peak shifts or the appearance of new peaks, can indicate the formation of a new co-crystal, polymer, or MOF. Furthermore, PXRD can be used to assess the crystallinity and thermal stability of these materials by performing measurements at variable temperatures.
Microscopic Analysis of Self-Assembled Structures
The ability of this compound and its derivatives to form ordered, supramolecular structures through self-assembly is a key area of investigation. Visualizing these nanoscale architectures is crucial for understanding their formation, structure, and properties. High-resolution microscopy techniques are indispensable tools for this purpose, providing direct real-space images of the assembled monolayers and nanostructures on various surfaces.
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) is a premier technique for imaging the self-assembly of molecules on conductive surfaces with atomic or sub-molecular resolution. beilstein-journals.orgresearchgate.net The technique relies on the quantum tunneling current between a sharp metallic tip and the sample surface. By scanning the tip across the surface and maintaining a constant tunneling current, a topographical image of the molecular landscape can be generated. beilstein-journals.org
In the context of terphenyl-based molecules, STM has been effectively used to study the two-dimensional (2D) self-assembled structures formed on substrates like Highly Oriented Pyrolytic Graphite (HOPG) or single-crystal metal surfaces (e.g., Au(111), Ag(111)). rsc.orgnih.gov For instance, studies on the closely related [1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid (TDA) have revealed the formation of distinct, ordered single-row structures. rsc.org The introduction of other molecules can disrupt or modify these assemblies, leading to new co-assembly structures, which can be clearly visualized and characterized by STM. rsc.orgdntb.gov.ua
STM experiments are typically performed under ultra-high vacuum (UHV) conditions to ensure surface cleanliness and stability. beilstein-journals.org The resulting images provide detailed information about:
Molecular Packing: The arrangement of individual molecules within the assembly (e.g., chevron, hexagonal, or linear patterns). rsc.orgnih.gov
Lattice Parameters: The precise measurements of the unit cell of the 2D crystal.
Molecular Conformation: The orientation and adsorption geometry of the molecules on the surface. researchgate.net
Defects and Boundaries: The presence of imperfections, domain boundaries, or vacancies within the self-assembled monolayer. beilstein-journals.org
The table below summarizes typical experimental parameters for STM analysis of self-assembled molecular monolayers.
| Parameter | Typical Value/Condition | Purpose |
| Substrate | HOPG, Au(111), Ag(111) | Provides a conductive, atomically flat surface for molecular assembly. |
| Environment | Ultra-High Vacuum (UHV) | Prevents contamination and allows for stable imaging. |
| Temperature | Room Temperature or Low Temperature | Low temperatures can reduce thermal drift and stabilize delicate structures. |
| Tunneling Current | 10–100 pA | Setpoint for the feedback loop; low currents minimize tip-sample interaction. beilstein-journals.org |
| Sample Bias Voltage | ±0.4 to ±1.2 V | Determines the electronic states being probed and influences image contrast. beilstein-journals.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is another powerful scanning probe technique for characterizing surface topography at the nanoscale. nih.gov Unlike STM, AFM does not require a conductive sample, making it versatile for a broader range of substrates and molecular systems. AFM works by scanning a sharp tip attached to a flexible cantilever across the sample surface. The forces between the tip and the sample (e.g., van der Waals, electrostatic) cause the cantilever to deflect, and this deflection is monitored by a laser system to create a topographical image. nih.gov
AFM is particularly valuable for:
Imaging self-assembled structures on insulating substrates.
Operating under various conditions, including ambient air or in liquid, which allows for studying assembly processes in their native environments. nih.gov
Probing the mechanical properties (e.g., stiffness, adhesion) of the molecular assemblies.
High-resolution AFM, particularly non-contact AFM (NC-AFM) where the tip oscillates just above the surface, can achieve sub-molecular resolution, enabling the visualization of the internal structure of molecules within an assembly. researchgate.net This capability is crucial for unambiguously determining molecular orientation and intermolecular bonding patterns, such as hydrogen or halogen bonding, which are often the driving forces for self-assembly. researchgate.net The ability to image dynamic biological interactions and molecular structures in situ highlights the power of AFM in understanding structural assembly and flexibility. nih.gov
Photophysical Characterization of Derived Materials
Materials derived from this compound, such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other polymers, often possess unique optical and electronic properties. ossila.comossila.com A thorough photophysical characterization is essential to understand their light-matter interactions and to evaluate their potential in applications like sensing, photocatalysis, and optoelectronics.
Fluorescence and UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) absorption and fluorescence (photoluminescence) spectroscopy are fundamental techniques for probing the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions from the ground state to excited states. Fluorescence spectroscopy measures the emission of light from the lowest singlet excited state back to the ground state, revealing information about the nature of the excited state.
For materials derived from terphenyl building blocks, UV-Vis absorption spectra typically exhibit strong absorption bands in the range of 280–350 nm. researchgate.netbeilstein-journals.org These absorptions are generally attributed to π-π* electronic transitions localized within the conjugated aromatic system of the terphenyl core and associated moieties. researchgate.netbeilstein-journals.org The precise position and intensity of these peaks can be influenced by the molecular structure, the presence of donor or acceptor groups, and the solvent environment. beilstein-journals.orgrsc.org
Fluorescence emission is a key characteristic of many terphenyl-based materials. Upon excitation at a wavelength corresponding to an absorption band, these materials can emit light, typically in the blue or green region of the spectrum. The emission wavelength, quantum yield (the efficiency of the emission process), and Stokes shift (the difference between the absorption and emission maxima) are critical parameters. For example, some terphenyl derivatives are known to be efficient blue emitters, which is a desirable property for applications in organic light-emitting diodes (OLEDs). researchgate.net
The table below presents representative photophysical data for materials based on terphenyl derivatives, illustrating the typical ranges for key spectroscopic parameters.
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Substituted Terphenyl | ~285-310 | ~350-400 | ~65-90 | 0.8-0.9 | researchgate.net |
| Terphenyl-based MOF | ~320 | ~450 | ~130 | - | ossila.com |
| Doped p-Terphenyl (B122091) Film | ~290 | ~410 | ~120 | - | researchgate.net |
Lifetime Measurements
Fluorescence lifetime is an intrinsic property of a fluorophore, defined as the average time it spends in the excited state before returning to the ground state. nih.govsigmaaldrich.com It is a powerful parameter that provides dynamic information about the excited state, complementing the steady-state information from absorption and emission spectra. Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore concentration, making it a more robust parameter for quantitative analysis. nih.govsigmaaldrich.com
Fluorescence lifetime measurements are highly sensitive to the local environment of the fluorophore, including factors like solvent polarity, temperature, and the presence of quenching species. sigmaaldrich.com This sensitivity makes lifetime analysis a valuable tool for probing molecular interactions and the microenvironment within complex structures like MOFs or polymers derived from this compound.
The most common technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC). mdpi.com This method involves exciting the sample with a short pulse of light and measuring the arrival time of individual emitted photons. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The lifetime (τ) is then determined by fitting this curve to an exponential decay function. nih.gov For organic fluorophores like terphenyl derivatives, lifetimes are typically in the range of a few nanoseconds (ns). osti.gov For example, a lifetime of 3.7 ns was measured for the organic dye Rhodamine 6G using an entangled photon method. osti.gov
Analysis of the decay kinetics can reveal:
Excited-State Processes: Information on competing de-excitation pathways, such as non-radiative decay or energy transfer.
Structural Heterogeneity: The presence of multiple decay components can indicate that the fluorophore exists in different conformational states or local environments. nih.gov
Quenching Mechanisms: Dynamic quenching (collisional) or static quenching (complex formation) can be distinguished by their different effects on the fluorescence lifetime and intensity.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Strategies for Enhanced Efficiency
Currently, detailed synthetic routes specifically optimized for [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde are not widely reported in peer-reviewed literature. Future research will likely focus on developing efficient, scalable, and cost-effective synthetic pathways.
One of the most powerful and versatile methods for constructing the terphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. hhu.deresearchgate.netlookchem.commdpi.compreprints.org This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the target molecule, a potential strategy would involve the cross-coupling of 2,5-dibromoterephthalaldehyde (B1337647) with phenylboronic acid or, alternatively, coupling 1,4-dibromobenzene (B42075) with 4-formylphenylboronic acid followed by functionalization of the central ring. Research in this area could focus on optimizing catalysts (e.g., using advanced phosphine (B1218219) ligands), reaction conditions (temperature, solvent, base), and purification methods to maximize yield and purity. mdpi.com
Other potential synthetic approaches that warrant exploration include tandem reactions and metal-free benzannulation strategies, which have been successfully used for other m-terphenyl (B1677559) derivatives. researchgate.net The development of "one-pot" procedures, where multiple reaction steps are carried out in the same vessel, could significantly enhance efficiency and reduce waste, aligning with the principles of green chemistry.
| Potential Synthetic Method | Key Reactants | Potential Advantages | Relevant Research |
| Suzuki-Miyaura Coupling | Aryl Halides, Aryl Boronic Acids | High yields, functional group tolerance, well-established | hhu.deresearchgate.netlookchem.com |
| Tandem Cyclocondensation | Aryl Methyl Ketones, Triethyl Orthoformate | Metal-free, solvent-free options, one-pot procedure | researchgate.net |
| Sequential Linker Installation | Pre-formed frameworks, linker molecules | Precise control over structure and function | acs.orgnih.gov |
Design of Advanced Functional Materials with Tunable Properties
The rigid, linear structure and reactive aldehyde functionalities of this compound make it an excellent candidate as a "linker" or "strut" for the construction of porous crystalline materials, such as Covalent Organic Frameworks (COFs). cd-bioparticles.nettcichemicals.com
COFs are a class of polymers with ordered, porous structures and high thermal stability. tcichemicals.com The aldehyde groups of the terphenyl linker can undergo condensation reactions with amine-containing molecules to form highly stable imine-linked COFs. tcichemicals.comossila.com By carefully selecting the geometry of the corresponding amine linker (e.g., linear, trigonal, or tetrahedral), researchers can design 2D or 3D frameworks with precisely controlled pore sizes and shapes. eie.gr
A key area of future research will be the synthesis of novel COFs using this compound and exploring how its specific geometry influences material properties. The properties of these COFs can be tuned by:
Varying Linker Length: Combining the target molecule with amine linkers of different lengths would allow for systematic control over the pore dimensions, which is crucial for applications in gas storage and molecular separation. nih.gov
Introducing Functional Groups: Co-polymerizing the terphenyl dicarbaldehyde with other functionalized linkers can introduce specific properties, such as catalytic activity or enhanced luminescence. acs.org
Post-Synthetic Modification: The imine linkages within the COF could potentially be chemically modified after synthesis to alter the framework's properties, for example, by converting them to more stable amide linkages. escholarship.org
These strategies could lead to advanced materials for applications in electronics, sensors, and energy storage. researchgate.netresearchgate.netnih.gov
| Material Type | Key Feature | Tunable Property | Potential Application |
| Covalent Organic Framework (COF) | Porous, crystalline, stable | Pore size, surface area, electronic properties | Gas separation, catalysis, sensing |
| Luminescent Materials | π-conjugated terphenyl core | Emission wavelength, quantum yield | Organic Light-Emitting Diodes (OLEDs) |
| Porous Polymers | High surface area | Adsorption capacity, selectivity | Pollutant capture, energy storage |
Integration into Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic structures, often leading to synergistic effects. ipme.ru this compound is a prime candidate for creating such materials, most notably Metal-Organic Frameworks (MOFs). rsc.orgrsc.org
MOFs are similar to COFs but use metal ions or clusters as nodes, which are connected by organic linkers. rsc.org While dicarbaldehyde linkers are less common in MOF synthesis than their dicarboxylate counterparts, they can be utilized in post-synthetic modification or in the synthesis of specific framework types. Future research could explore the integration of this compound into MOF structures to:
Create Hierarchical Pores: The specific dimensions of the terphenyl linker could be used to engineer MOFs with tailored pore environments for selective guest binding. rsc.org
Introduce Reactive Sites: The aldehyde groups could serve as reactive handles for post-synthetic modification, allowing for the attachment of other functional molecules within the MOF pores. nih.gov
Develop Novel Composites: The terphenyl molecule could be used to synthesize hybrid materials where organic polymers are grown within the pores of inorganic scaffolds, or vice versa, creating materials with enhanced mechanical or thermal properties. rsc.org
These hybrid systems could find applications in areas such as drug delivery, chemical separations, and heterogeneous catalysis. nih.gov
Catalyst Development Utilizing [1,1':4',1'']-Terphenyl-2',5'-dicarbaldehyde Scaffolds
The rigid terphenyl scaffold can serve as a backbone for the design of novel catalysts. clemson.edu Research in this area can be divided into two main approaches: using the molecule as a ligand for homogeneous catalysis or as a building block for heterogeneous catalysts.
Homogeneous Catalysis: The aldehyde groups could be modified to create chelating sites for metal ions. For instance, conversion to phosphine or amine groups could yield ligands for transition metal catalysts used in cross-coupling reactions or hydrogenations. The terphenyl backbone provides steric bulk and rigidity, which can influence the selectivity and activity of the metal center. clemson.eduacs.org
Heterogeneous Catalysis: As discussed, this compound is a promising building block for COFs and MOFs. These porous materials are excellent platforms for heterogeneous catalysis. kaust.edu.saacs.orgrsc.org Catalytic activity can be introduced in several ways:
Active Linkers: The terphenyl linker itself can be designed to be catalytically active. For example, modifying the structure with acidic or basic groups could create organocatalysts. rsc.org
Metalated Frameworks: In MOFs, the metal nodes can act as catalytic sites. In COFs, catalytically active metal complexes can be incorporated into the linker before polymerization or attached to the framework post-synthetically. kaust.edu.saacs.org
Confined Catalysis: The pores of the framework can act as "nanoreactors," where the confined space influences the selectivity of reactions occurring within.
Future work could focus on synthesizing COFs from this terphenyl linker and evaluating their performance in reactions such as CO₂ reduction, water splitting, and fine chemical synthesis. researchgate.net
Computational-Guided Materials Discovery and Optimization
Before engaging in extensive laboratory synthesis, computational modeling provides a powerful tool to predict the properties of materials derived from this compound. youtube.com Techniques like Density Functional Theory (DFT) can be employed to accelerate the discovery and optimization of new functional materials. acs.orgacs.org
Key areas for future computational research include:
Predicting COF and MOF Structures: Computer simulations can predict the most likely and stable crystal structures that would form when this compound is combined with various other building blocks. This can guide synthetic efforts by identifying the most promising candidates for successful crystallization. hhu.de
Simulating Material Properties: Once a structure is predicted, its electronic, optical, and mechanical properties can be calculated. For instance, simulations can predict the band gap of a COF (crucial for its use in electronics or photocatalysis), its porosity and surface area for gas storage applications, and its mechanical stability. mdpi.com
Modeling Host-Guest Interactions: Computational methods can be used to study how different molecules (guests) would interact with the pores of a framework built from the terphenyl linker. This is vital for designing materials for selective gas separation, sensing, or drug delivery.
Q & A
Basic: What synthetic methodologies are most effective for preparing [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde?
The compound is synthesized via PdCl₂-catalyzed Suzuki-Miyaura cross-coupling reactions , which enable the formation of symmetrical terphenyl derivatives. For example, using dibromo precursors and aryl boronic acids under optimized conditions yields the target aldehyde with 75% isolated yield . Key parameters include:
- Catalyst : PdCl₂ with ligand systems (specifics depend on substrate reactivity).
- Solvent : Toluene or THF under inert atmosphere.
- Temperature : Reflux conditions (110–120°C) for 12–24 hours.
Post-synthesis purification involves column chromatography and recrystallization to achieve >98% purity .
Basic: How is the structure of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) is critical for structural validation:
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 9.98 ppm (aldehyde protons) and 7.65–7.54 ppm (aromatic protons) confirm aldehyde placement and terphenyl backbone .
- ¹³C NMR : Carbonyl carbons appear at ~190 ppm , with aromatic carbons between 120–140 ppm .
Additional characterization includes melting point analysis (272–275°C) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Advanced: How does this compound function as a cross-linker in porous material synthesis?
The aldehyde groups enable dynamic covalent chemistry in constructing covalent organic frameworks (COFs) or aerogels . For example:
- In Fe-porphyrin aerogels , the compound (as cross-linker 3-FePA) forms interconnected networks with nanosheet morphology , enhancing surface area for gas adsorption .
- The rigidity of the terphenyl backbone promotes long-range order in COFs, improving crystallinity and porosity (e.g., BET surface areas >1,000 m²/g) .
Key factor : Aldehyde reactivity with amines (e.g., Schiff base formation) allows tunable pore sizes and functional group integration .
Advanced: What role does this compound play in CO₂ capture and catalytic applications?
The aldehyde moieties and conjugated terphenyl system facilitate:
- CO₂ adsorption : In COFs, the compound’s aromatic backbone enhances π-π interactions with CO₂, achieving uptake capacities of ~15 mmol/g at 1 bar .
- Catalysis : When functionalized with ionic liquids or metal centers (e.g., Fe), it catalyzes CO₂ cycloaddition to epoxides with >90% conversion under mild conditions (80°C, 1 bar CO₂) .
Optimization tip : Introducing electron-withdrawing groups (e.g., fluorine) improves Lewis acidity and catalytic efficiency .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in THF or chloroform. Solubility is critical for solution-phase COF synthesis .
- Stability : Aldehyde groups are sensitive to oxidation and moisture. Storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended to prevent degradation .
Advanced: How can substituents on the terphenyl core modulate electronic properties for optoelectronic applications?
Derivatives with electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) adjust the HOMO-LUMO gap:
- Fluorinated analogs (e.g., 2′3′5′6′-tetrafluoro derivatives) exhibit enhanced electron mobility, making them suitable as electron-transport layers in organic photovoltaics .
- Alkoxy chains (e.g., hexyloxy groups) improve solubility for thin-film processing while maintaining π-conjugation for charge transport .
Methodology : Density functional theory (DFT) calculations correlate substituent effects with charge-transfer efficiency .
Basic: What are the safety and handling protocols for this compound?
- Hazards : Classified as Acute Toxicity (Category 4) for oral/dermal/inhalation exposure. Causes skin/eye irritation (H315/H319) .
- Handling : Use gloves (nitrile) , fume hood , and avoid dust formation.
- First aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced: How does this compound compare to other dicarbaldehyde linkers in MOF/COF performance?
A comparative study using terephthalaldehyde (1-FePA) and biphenyldicarboxaldehyde (2-FePA) shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
